molecular formula C14H15ClO B1485582 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098039-99-5

1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol

Cat. No.: B1485582
CAS No.: 2098039-99-5
M. Wt: 234.72 g/mol
InChI Key: DNIJJZXAEOPXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol is a chemical compound with a unique structure that includes a cyclopentane ring, a chlorophenyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol typically involves the reaction of 2-chlorophenylacetylene with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the alkyne group.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentanone.

    Reduction: Formation of 1-[3-(2-Chlorophenyl)prop-2-en-1-yl]cyclopentan-1-ol or 1-[3-(2-Chlorophenyl)propyl]cyclopentan-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.

    1-[3-(2-Chlorophenyl)prop-2-en-1-yl]cyclopentan-1-ol: Similar structure but with an alkene group instead of an alkyne group.

    1-[3-(2-Chlorophenyl)propyl]cyclopentan-1-ol: Similar structure but with an alkane group instead of an alkyne group.

Uniqueness

1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, a chlorophenyl group, and a propynyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[3-(2-chlorophenyl)prop-2-ynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c15-13-8-2-1-6-12(13)7-5-11-14(16)9-3-4-10-14/h1-2,6,8,16H,3-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIJJZXAEOPXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-[3-(2-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.